molecular formula C10H7F2NO B11903280 4-(Difluoromethoxy)isoquinoline

4-(Difluoromethoxy)isoquinoline

Cat. No.: B11903280
M. Wt: 195.16 g/mol
InChI Key: MITKTJLRJLOHEF-UHFFFAOYSA-N
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Description

4-(Difluoromethoxy)isoquinoline is a fluorinated isoquinoline derivative. Isoquinolines are a class of heterocyclic aromatic organic compounds that are structurally similar to quinolines.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Difluoromethoxy)isoquinoline can be achieved through several methods. One common approach involves the direct introduction of fluorine onto the isoquinoline ring. Another method involves the cyclization of a precursor bearing a pre-fluorinated benzene ring .

Industrial Production Methods: Industrial production of fluorinated isoquinolines often employs transition metal catalysis to achieve the desired fluorination. These methods are scalable and can produce high yields of the target compound. For example, the use of palladium-catalyzed cross-coupling reactions has been shown to be effective in the synthesis of various fluorinated isoquinolines .

Chemical Reactions Analysis

Types of Reactions: 4-(Difluoromethoxy)isoquinoline can undergo several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include N-oxides, tetrahydroisoquinoline derivatives, and various substituted isoquinolines .

Mechanism of Action

The mechanism of action of 4-(Difluoromethoxy)isoquinoline involves its interaction with various molecular targetsThese interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

  • 4-Bromo-1-(difluoromethoxy)isoquinoline
  • 4-Trifluoromethylisoquinoline
  • 5-Fluoroisoquinoline

Comparison: 4-(Difluoromethoxy)isoquinoline is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties. Compared to other fluorinated isoquinolines, this compound exhibits different reactivity and biological activity profiles, making it a valuable tool in various research and industrial applications .

Properties

Molecular Formula

C10H7F2NO

Molecular Weight

195.16 g/mol

IUPAC Name

4-(difluoromethoxy)isoquinoline

InChI

InChI=1S/C10H7F2NO/c11-10(12)14-9-6-13-5-7-3-1-2-4-8(7)9/h1-6,10H

InChI Key

MITKTJLRJLOHEF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=NC=C2OC(F)F

Origin of Product

United States

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